Tr-PEG4-OH vs. Tr-PEG5-OH: Molecular Weight and Payload Conjugation Efficiency
Tr-PEG4-OH offers a molecular weight advantage of 44.05 Da relative to Tr-PEG5-OH, translating to a lower mass contribution per conjugation site. This enables higher drug-to-antibody ratio (DAR) at equivalent total conjugate mass, a critical parameter in ADC development where DAR directly correlates with potency . The hydrophobic payload shielding effect of the PEG4 spacer, as measured by HIC retention time shifts in DAR8-ADC models, demonstrates that PEG4-containing constructs maintain lower hydrophobicity than non-PEGylated controls while avoiding the excessive molecular weight of PEG8 and PEG12 variants, which can compromise tumor penetration [1].
| Evidence Dimension | Linker molecular weight contribution per conjugation site |
|---|---|
| Target Compound Data | 436.54 Da (Tr-PEG4-OH) |
| Comparator Or Baseline | 480.59 Da (Tr-PEG5-OH, CAS 141282-24-8); 392.5 Da (Tr-PEG3-OH) |
| Quantified Difference | 44.05 Da lower than Tr-PEG5-OH; 44.04 Da higher than Tr-PEG3-OH |
| Conditions | Calculated from molecular formulas C₂₇H₃₂O₅ (Tr-PEG4-OH) vs. C₂₉H₃₆O₆ (Tr-PEG5-OH) |
Why This Matters
Each 44 Da reduction per linker arm can cumulatively yield >400 Da mass savings on a DAR8 ADC, potentially improving tumor penetration and permitting higher DAR without exceeding the 150 kDa therapeutic antibody size threshold.
- [1] Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. J Immunother Cancer 2025;13(Suppl 2):A1079. View Source
